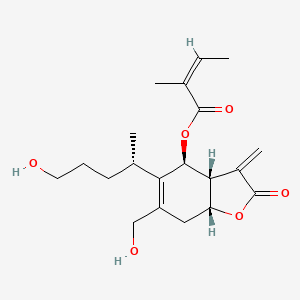![molecular formula C18H26O6 B1241762 (3aS,6R,6aS)-6-[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]spiro[6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole-2,1'-cyclohexane]-4-one](/img/structure/B1241762.png)
(3aS,6R,6aS)-6-[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]spiro[6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole-2,1'-cyclohexane]-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3aS,6R,6aS)-6-[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]spiro[6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole-2,1'-cyclohexane]-4-one is a chemical compound with the molecular formula C18H26O6 and a molecular weight of 338.397 g/mol . It is a white powder with a melting point of 110°C and a boiling point of approximately 434.54°C .
準備方法
The synthesis of (3aS,6R,6aS)-6-[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]spiro[6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole-2,1'-cyclohexane]-4-one involves the protection of D-mannose with cyclohexanone in the presence of an acid catalyst . The reaction typically proceeds under mild conditions, and the product is purified by recrystallization or distillation . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反応の分析
(3aS,6R,6aS)-6-[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]spiro[6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole-2,1'-cyclohexane]-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the cyclohexylidene groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
(3aS,6R,6aS)-6-[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]spiro[6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole-2,1'-cyclohexane]-4-one has several scientific research applications:
Chemistry: It is used as a protecting group for sugars in synthetic organic chemistry.
Biology: It serves as a precursor in the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceuticals and drug delivery systems.
Industry: It is used in the production of fine chemicals and as an intermediate in various chemical processes.
作用機序
The mechanism of action of (3aS,6R,6aS)-6-[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]spiro[6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole-2,1'-cyclohexane]-4-one involves its ability to protect hydroxyl groups in sugars, preventing unwanted side reactions during chemical synthesis . The cyclohexylidene groups form stable cyclic acetals with the hydroxyl groups, which can be selectively removed under acidic conditions to regenerate the free hydroxyl groups .
類似化合物との比較
(3aS,6R,6aS)-6-[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]spiro[6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole-2,1'-cyclohexane]-4-one is unique due to its specific protecting group properties. Similar compounds include:
- 2,3:5,6-Di-O-isopropylidene-D-mannono-1,4-lactone
- 1,2:5,6-Di-O-cyclohexylidene-D-mannitol
- D-Mannono-1,4-lactone
These compounds also serve as protecting groups for sugars but differ in their stability, reactivity, and the specific conditions required for their removal .
特性
分子式 |
C18H26O6 |
|---|---|
分子量 |
338.4 g/mol |
IUPAC名 |
(3aS,6R,6aS)-6-[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]spiro[6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole-2,1'-cyclohexane]-4-one |
InChI |
InChI=1S/C18H26O6/c19-16-15-14(23-18(24-15)9-5-2-6-10-18)13(21-16)12-11-20-17(22-12)7-3-1-4-8-17/h12-15H,1-11H2/t12-,13-,14+,15+/m1/s1 |
InChIキー |
LSYWGADBJSVSSP-KBXIAJHMSA-N |
異性体SMILES |
C1CCC2(CC1)OC[C@@H](O2)[C@@H]3[C@H]4[C@@H](C(=O)O3)OC5(O4)CCCCC5 |
正規SMILES |
C1CCC2(CC1)OCC(O2)C3C4C(C(=O)O3)OC5(O4)CCCCC5 |
同義語 |
2,3-5,6-di-O-cyclohexylidene-D-mannonolactone |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![(2E,3Z)-2,3-bis[amino-(2-aminophenyl)sulfanylmethylidene]butanedinitrile](/img/structure/B1241700.png)



